molecular formula C24H15Cl2N5O4S4 B13342362 N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide

N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide

Cat. No.: B13342362
M. Wt: 636.6 g/mol
InChI Key: PRBNTMWMUWVONG-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include nucleophilic substitution, amide bond formation, and thiolation reactions. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide: shares structural similarities with other aromatic thiazole derivatives and nitrobenzene compounds.

Uniqueness

  • The unique combination of functional groups and aromatic rings in this compound distinguishes it from other similar compounds. Its specific chemical properties and reactivity make it a valuable compound for various research applications.

Properties

Molecular Formula

C24H15Cl2N5O4S4

Molecular Weight

636.6 g/mol

IUPAC Name

N-[2-[2-(2,6-dichloroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H15Cl2N5O4S4/c25-14-2-1-3-15(26)22(14)30-21(33)11-37-23-28-16-6-4-12(8-18(16)38-23)27-20(32)10-36-24-29-17-7-5-13(31(34)35)9-19(17)39-24/h1-9H,10-11H2,(H,27,32)(H,30,33)

InChI Key

PRBNTMWMUWVONG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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